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molecular formula C7H4ClN3O B8704093 8-chloro-2H-pyrido[3,4-d]pyridazin-1-one

8-chloro-2H-pyrido[3,4-d]pyridazin-1-one

Cat. No. B8704093
M. Wt: 181.58 g/mol
InChI Key: YUWKUSUNIGFYGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09273068B2

Procedure details

(E)-ethyl 3-((2-acetylhydrazono)methyl)-5-chloroisonicotinate (220 mg, 0.816 mmol) and aq. NaOH solution (3.26 mg, 0.082 mmol, 2 molar) in 5 mL of dioxane were stirred in a microwave at 165° C. for 60 min. Then the reaction mixture was basified by addition of aq. NaHCO3 and extracted with DCM. The organic phase was washed with brine, dried and concentrated. The crude title compound was purified by chromatography (eluent: DCM/methanol) to give 25 mg (16.88%) of the title compound as beige solid.
Quantity
220 mg
Type
reactant
Reaction Step One
Name
Quantity
3.26 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
16.88%

Identifiers

REACTION_CXSMILES
C([NH:4]/[N:5]=[CH:6]/[C:7]1[CH:17]=[N:16][CH:15]=[C:14]([Cl:18])[C:8]=1[C:9](OCC)=[O:10])(=O)C.[OH-].[Na+].C([O-])(O)=O.[Na+]>O1CCOCC1>[Cl:18][C:14]1[C:8]2[C:9](=[O:10])[NH:4][N:5]=[CH:6][C:7]=2[CH:17]=[N:16][CH:15]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
220 mg
Type
reactant
Smiles
C(C)(=O)N\N=C\C1=C(C(=O)OCC)C(=CN=C1)Cl
Name
Quantity
3.26 mg
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with DCM
WASH
Type
WASH
Details
The organic phase was washed with brine
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude title compound was purified by chromatography (eluent: DCM/methanol)

Outcomes

Product
Name
Type
product
Smiles
ClC1=CN=CC2=C1C(NN=C2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 25 mg
YIELD: PERCENTYIELD 16.88%
YIELD: CALCULATEDPERCENTYIELD 16.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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